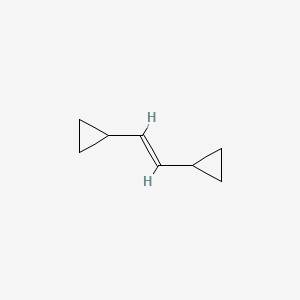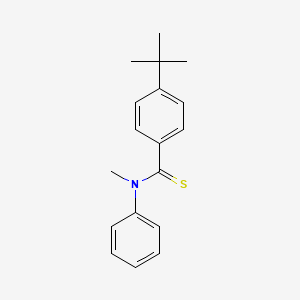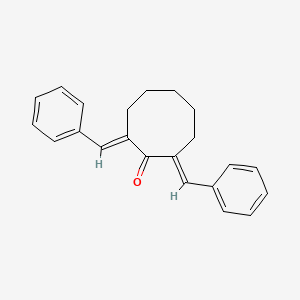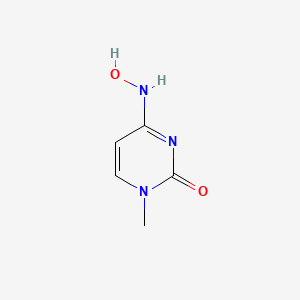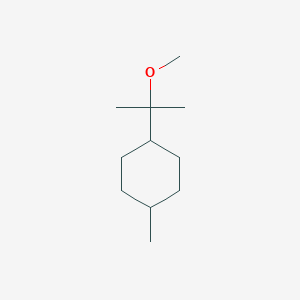![molecular formula C13H17F2NO2 B14717949 Ethyl 4-[bis(2-fluoroethyl)amino]benzoate CAS No. 13452-71-6](/img/structure/B14717949.png)
Ethyl 4-[bis(2-fluoroethyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[bis(2-fluoroethyl)amino]benzoate: is an organic compound with the molecular formula C13H17F2NO2. It consists of 17 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 fluorine atoms . This compound is known for its unique structure, which includes a benzoate group and a bis(2-fluoroethyl)amino group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[bis(2-fluoroethyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and 2-fluoroethylamine.
Reaction: The 4-aminobenzoic acid is reacted with 2-fluoroethylamine in the presence of a suitable catalyst to form the intermediate compound.
Esterification: The intermediate compound is then esterified with ethanol in the presence of an acid catalyst to form this compound.
The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial production also involves purification steps such as distillation and crystallization to remove impurities.
化学反应分析
Types of Reactions
Ethyl 4-[bis(2-fluoroethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines.
科学研究应用
Ethyl 4-[bis(2-fluoroethyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 4-[bis(2-fluoroethyl)amino]benzoate involves its interaction with specific molecular targets. The bis(2-fluoroethyl)amino group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.
相似化合物的比较
Ethyl 4-[bis(2-fluoroethyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the bis(2-fluoroethyl)amino group, leading to different chemical properties.
Ethyl 4-[bis(2-chloroethyl)amino]benzoate: Contains chlorine atoms instead of fluorine, resulting in different reactivity and applications.
Ethyl 4-[bis(2-bromoethyl)amino]benzoate: Contains bromine atoms, which also affect its chemical behavior.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
13452-71-6 |
|---|---|
分子式 |
C13H17F2NO2 |
分子量 |
257.28 g/mol |
IUPAC 名称 |
ethyl 4-[bis(2-fluoroethyl)amino]benzoate |
InChI |
InChI=1S/C13H17F2NO2/c1-2-18-13(17)11-3-5-12(6-4-11)16(9-7-14)10-8-15/h3-6H,2,7-10H2,1H3 |
InChI 键 |
YYQWFQQDHJWAAM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCF)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


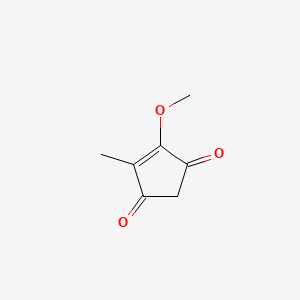
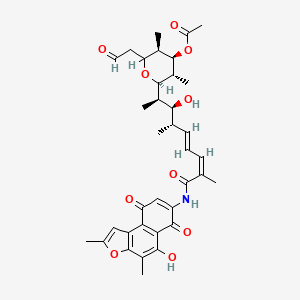
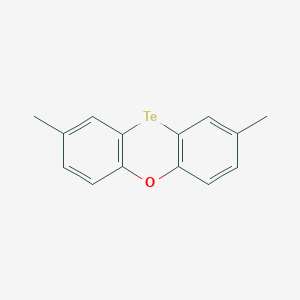
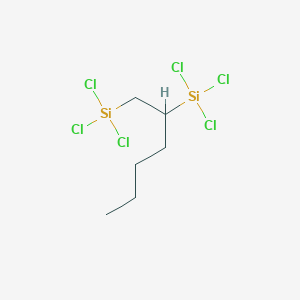

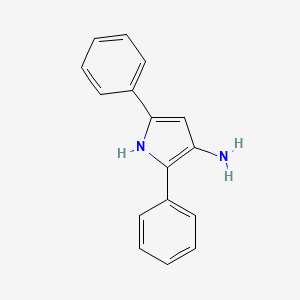
![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
